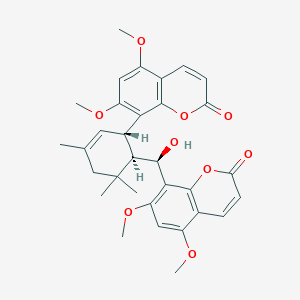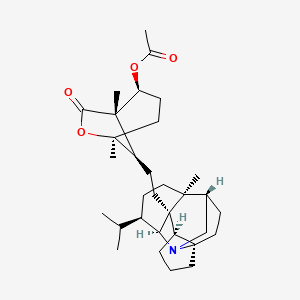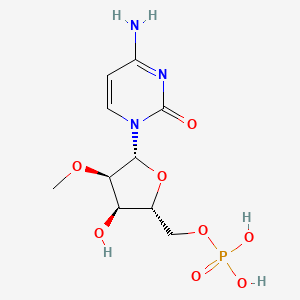
Toddalosin
概要
説明
Synthesis Analysis
Toddalosin's synthesis is not directly detailed in the available literature. However, the synthesis of related compounds, such as toddalolactone, provides insights into the complexity of synthesizing compounds from Toddalia asiatica. For example, toddalolactone, a compound with anti-inflammatory and immunosuppressive potential, illustrates the intricate steps involved in isolating bioactive compounds from natural sources (Jingyu Ni et al., 2020). Similar approaches may be applicable to this compound, involving extraction, purification, and structural elucidation through spectroscopic methods.
Molecular Structure Analysis
The molecular structure of this compound and its stereochemistry have been determined through methods such as ozonolysis and chemical intercorrelation, providing insights into its chiral nature. The absolute stereochemistries of related compounds, such as toddalolactone, have been established as R, hinting at the complex chiral environment this compound may also exhibit (H. Ishii et al., 1992).
Chemical Reactions and Properties
While specific chemical reactions involving this compound are not detailed in the provided sources, the compound's involvement in biological systems suggests it undergoes significant biochemical interactions. For example, the modulation of inflammatory responses by related compounds indicates that this compound may interact with cellular signaling pathways, affecting transcription factors and enzyme activities (Jingyu Ni et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for understanding its chemical behavior and potential applications. These properties are typically determined through analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. However, the specific physical properties of this compound require further investigation.
Chemical Properties Analysis
This compound's chemical properties, including reactivity, stability, and functional group analysis, are vital for comprehending its interactions and mechanisms of action. The study of this compound and related compounds from Toddalia asiatica reveals a diverse range of biological activities, which can be attributed to their unique chemical structures and properties. The ability of this compound to modulate biological pathways may be linked to specific functional groups and molecular configurations that interact with biological targets (Chen Xiaoxue, 2013).
科学的研究の応用
Chemical Constituents of Toddalia asiatica : Toddalosin was identified as one of the compounds isolated from the stems of Toddalia asiatica, indicating its natural occurrence in this plant (Chen Xiaoxue, 2013).
Anti-inflammatory and Immunosuppressive Effects : Toddalolactone, another similar compound, has shown protective effects against lipopolysaccharide-induced sepsis and attenuated inflammatory responses, hinting at the potential anti-inflammatory and immunosuppressive applications of this compound (Jingyu Ni et al., 2020).
Metabolic Characteristics in Various Species : A study on Toddalolactone explored its metabolic characteristics across different species, providing insights into how compounds like this compound might be metabolized and their potential effects on enzymes like CYP1A1 and CYP3A5 (Lina Shan et al., 2022).
Pharmacokinetics in Rat : Research on the pharmacokinetics of various active constituents of Toddalia asiatica, including Toddalolactone, in rat models can provide a foundation for understanding the pharmacokinetics of this compound (Jingwen Qiu et al., 2021).
Safety and Hazards
Safety data sheets suggest that exposure to Toddalosin should be avoided. If exposed, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Toddalosin is a naturally occurring cardiac glycoside (CG) that has been approved for clinical use in the treatment of heart failure . It is also known for its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
Result of Action
The result of this compound’s action is primarily observed in its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
特性
IUPAC Name |
8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIERORKAMAIV-FWEOMDSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Toddalosin and where is it found?
A1: this compound is a biscoumarin, a type of natural product characterized by a dimeric structure of two coumarin units. [, , ] It was first isolated from the root bark of the Toddalia asiatica plant, also known as T. aculeata. [] This plant has a history of use in traditional medicine. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not specify the molecular formula or weight of this compound, they do mention that its structure was elucidated using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, revealing the arrangement of atoms and bonds. Further research in chemical databases or publications focusing on natural product chemistry would be needed to obtain the molecular formula, weight, and spectroscopic data (NMR, IR, Mass Spectrometry) of this compound.
Q3: What other compounds are found alongside this compound in Toddalia asiatica?
A3: Research indicates that Toddalia asiatica contains a rich profile of chemical compounds beyond this compound. These include other coumarins like toddaculin, coumurrayin, toddanone, and toddasin, as well as alkaloids such as chelerythrine and skimmianine. [, ] The presence of these diverse compounds highlights the potential of Toddalia asiatica as a source of bioactive molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)




![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)
![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)
